N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring substituted with dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and nitrophenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- N-(3,5-dichlorophenyl)-4-(2-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2S.BrH/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22;/h1-8H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXYZQXHXORQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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